1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione
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Overview
Description
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione is a chemical compound known for its unique structural properties. It is a diketone, meaning it contains two ketone groups. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione typically involves the reaction of 4-(hexadecyloxy)benzaldehyde with acetone in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione is used in various scientific research fields, including:
Chemistry: As a ligand in coordination chemistry and as a reactant in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione involves its interaction with molecular targets through its diketone groups. These groups can form complexes with metal ions, which can then participate in various biochemical pathways. The aromatic rings also allow for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- 1,3-Bis(4-hydroxyphenyl)-1,3-propanedione
- 1,3-Diphenyl-1,3-propanedione
Comparison
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione is unique due to its long alkyl chains (hexadecyloxy groups), which impart hydrophobic properties and influence its solubility and reactivity. In contrast, similar compounds with shorter or no alkyl chains exhibit different physical and chemical properties, making this compound particularly useful in applications requiring hydrophobic interactions.
Properties
CAS No. |
816453-83-5 |
---|---|
Molecular Formula |
C47H76O4 |
Molecular Weight |
705.1 g/mol |
IUPAC Name |
1,3-bis(4-hexadecoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C47H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39-50-44-35-31-42(32-36-44)46(48)41-47(49)43-33-37-45(38-34-43)51-40-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-38H,3-30,39-41H2,1-2H3 |
InChI Key |
ISYNZFXBYCDILD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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